
6-Pyridin-2-yl-1,3,5-triazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Pyridin-2-yl-1,3,5-triazinane-2,4-dione is an organic compound with a unique structure that includes a pyridine ring and a triazinane-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pyridin-2-yl-1,3,5-triazinane-2,4-dione typically involves the reaction of pyridine derivatives with triazinane-dione precursors. One common method includes the reaction of nicotinonitrile with amino guanidine in the presence of potassium hydroxide and 2-methoxyethanol under nitrogen protection and reflux conditions . The reaction yields a white solid product which is then purified through crystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
6-Pyridin-2-yl-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives.
Applications De Recherche Scientifique
6-Pyridin-2-yl-1,3,5-triazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s ability to coordinate with metal ions makes it useful in studying metalloproteins and enzyme inhibition.
Industry: Used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 6-Pyridin-2-yl-1,3,5-triazinane-2,4-dione involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri(2-pyridyl)-1,3,5-triazine: Similar structure but with three pyridine rings.
cis-6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine: Contains additional amine groups and is used in different applications.
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: Another triazine derivative with different substituents.
Uniqueness
6-Pyridin-2-yl-1,3,5-triazinane-2,4-dione is unique due to its specific combination of a pyridine ring and a triazinane-dione moiety, which provides distinct reactivity and coordination properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H8N4O2 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
6-pyridin-2-yl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C8H8N4O2/c13-7-10-6(11-8(14)12-7)5-3-1-2-4-9-5/h1-4,6H,(H3,10,11,12,13,14) |
Clé InChI |
LTIWUSOZUKBVQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2NC(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


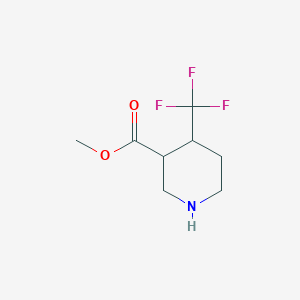
![7-methyl-6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12116246.png)
![1,5,7-Trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12116263.png)
![Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine](/img/structure/B12116266.png)
![5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12116275.png)
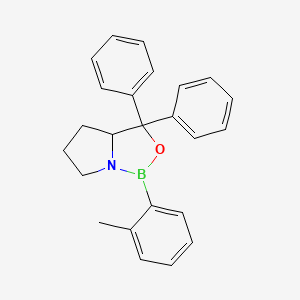
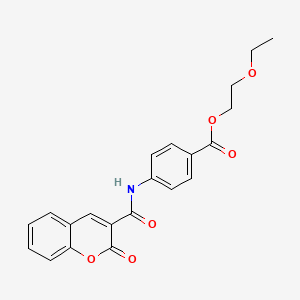


![(5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12116303.png)

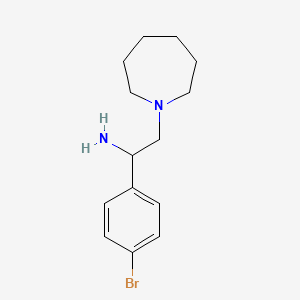
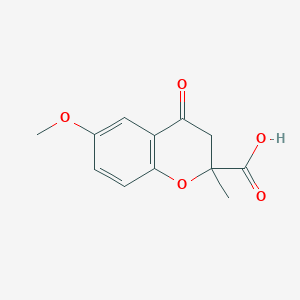
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12116322.png)
